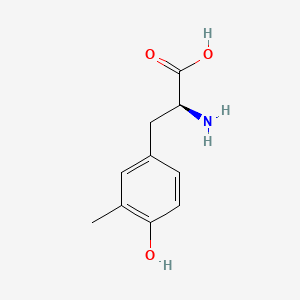

3-Methyl-l-tyrosine

概要

説明

3-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder and is slightly soluble in methanol and insoluble in chloroform .

Molecular Structure Analysis

The molecular structure of 3-Methyl-L-tyrosine consists of a benzene ring with a hydroxyl group and a methyl group attached, along with an amino acid chain . The exact 3D structure can be found in databases like ChemSpider .Chemical Reactions Analysis

3-Methyl-L-tyrosine is involved in enzymatic reactions. For instance, it has been reported that SfmD, a heme-dependent enzyme, utilizes dioxygen and ascorbate for a single-oxygen insertion into 3-methyl-L-tyrosine .Physical And Chemical Properties Analysis

3-Methyl-L-tyrosine is a white to off-white powder . It has a molecular weight of 195.22 g/mol and a molecular formula of C10H13NO3 . It is very slightly soluble in methanol and insoluble in chloroform .科学的研究の応用

Tumor Imaging and Diagnostic Evaluation

PET Radiotracer for Tumor Imaging : 3-Methyl-l-tyrosine derivatives, specifically l-3-18F-α-methyl tyrosine (18F-FAMT), have been developed as PET radiotracers for tumor imaging. Clinical studies have shown their effectiveness in predicting prognosis and differentiating malignant tumors from benign lesions. These derivatives exhibit high cancer specificity, especially in peripheral organs, compared to other amino acid PET tracers and 18F-FDG. Their uptake is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), a system highly upregulated in cancers (Wiriyasermkul et al., 2012).

Clinical Applications in Brain Tumors : 3-Iodo-alpha-methyl-L-tyrosine (IMT) is another derivative that has shown significant uptake in brain tumors. It is particularly valuable for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. The uptake mechanisms and its clinical applications in this context have been a subject of research, demonstrating its potential in nuclear medicine (Langen et al., 2002).

Research in Amino Acid Transport and Cell Biology

Transport Mechanisms in Cancer Cells : Studies on specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 have explained its specificity to malignant tumors in imaging. These studies have established the compound as a LAT1-specific molecular probe, which is crucial for monitoring the expression of potential tumor biomarkers. This research aids in understanding the cellular uptake mechanisms in cancer cells (Wei et al., 2016).

Applications in Dopamine Biochemistry : Radiofluorinated L-m-Tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been compared with other analogs for their kinetic and biochemical behaviors in monkeys and rodents. These compounds are significant for studying dopaminergic mechanisms in the central nervous system, potentially aiding in research on neurological conditions (Barrio et al., 1996).

Enzymatic and Biochemical Studies

- Effects on L-Amino Acid Oxidase Activity : The impact of methylated derivatives of L-tyrosine, including α-methyl-L-tyrosine, on L-amino acid oxidase activity has been investigated. These studies are significant in understanding the biological activity of L-amino acid oxidase, which has implications in cell apoptosis and antibacterial properties. Such research can contribute to the development of diagnostic and therapeutic strategies in oncology (Pająk, 2020).

Chemical Synthesis and Industrial Applications

- Fluorination and Synthesis of Derivatives : Research on the selectivity of elemental fluorine towards L-tyrosine and L-α-methyltyrosine in acidic media has been conducted. This research is important for the synthesis of fluorinated tyrosine derivatives, which are useful tracers for medical imaging with positron emission tomography. The development of efficient synthesis methods for these derivatives is critical for their application in medical diagnostics (Vasdev et al., 2001).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLULPKDLJASZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946503 | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-l-tyrosine | |

CAS RN |

2370-57-2 | |

| Record name | Methyl-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

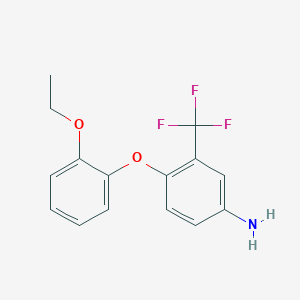

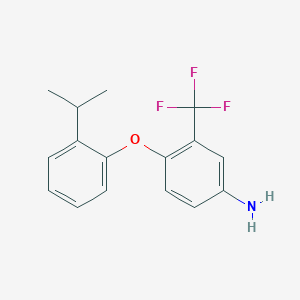

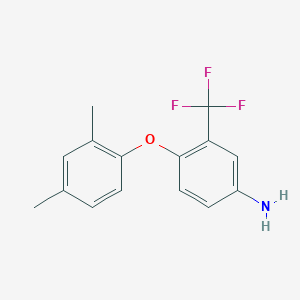

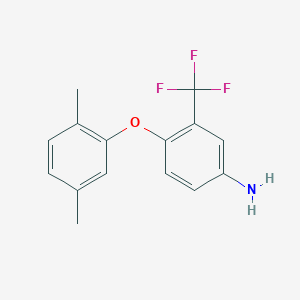

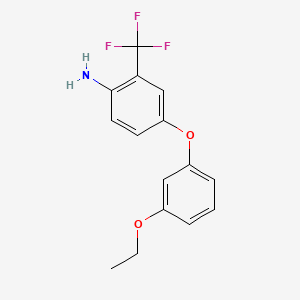

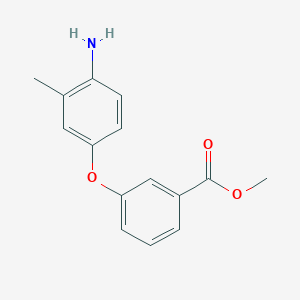

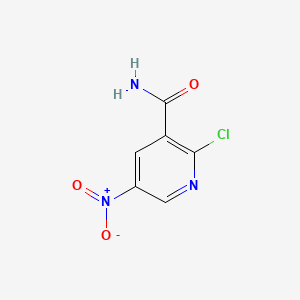

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)

![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)

![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)